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Compound of Interest

Compound Name: Bevasiranib sodium

Cat. No.: B10858692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of

Bevasiranib sodium, a small interfering RNA (siRNA) therapeutic, for research purposes.

Bevasiranib sodium targets the messenger RNA (mRNA) of Vascular Endothelial Growth

Factor A (VEGF-A), a key protein involved in angiogenesis. By silencing the gene responsible

for VEGF-A production, Bevasiranib sodium inhibits the formation of new blood vessels, a

process implicated in conditions such as wet age-related macular degeneration (AMD).

Chemical Properties and Structure
Bevasiranib sodium is a double-stranded siRNA molecule, consisting of two separate RNA

strands that are complementary to each other. Each strand is a 21-nucleotide long RNA

molecule with two deoxynucleoside overhangs at the 3' end.
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Property Value

IUPAC Name

rAdo-P-rCyd-P-rCyd-P-rUrd-P-rCyd-P-rAdo-P-

rCyd-P-rCyd-P-rAdo-P-rAdo-P-rGuo-P-rGuo-P-

rCyd-P-rCyd-P-rAdo-P-rGuo-P-rCyd-P-rAdo-P-

rCyd-P-dThd-P-dThd.20Na+ complex with

rGuo-P-rUrd-P-rGuo-P-rCyd-P-rUrd-P-rGuo-P-

rGuo-P-rCyd-P-rCyd-P-rUrd-P-rUrd-P-rGuo-P-

rGuo-P-rAdo-P-rGuo-P-rGuo-P-rAdo-P-rGuo-P-

rCyd-P-dThd-P-dThd.20Na+

CAS Number 849758-52-7

Molecular Formula
C₂₀₀H₂₃₄N₇₈Na₂₀O₁₄₀P₂₀ (for the sodium salt of

one strand)

Molecular Weight
Approximately 7050 g/mol (for the sodium salt of

one strand)

Sense Strand Sequence 5'-ACCUCACCAAGGCCAGCACdTdT-3'

Antisense Strand Sequence 3'-dTdTGGAGUGGUUCCGGUCGUG-5'

Mechanism of Action: Targeting VEGF-A
Bevasiranib functions through the RNA interference (RNAi) pathway to silence the expression

of the VEGF-A gene. The antisense strand of the siRNA duplex is incorporated into the RNA-

induced silencing complex (RISC). This complex then binds to the complementary sequence

on the VEGF-A mRNA, leading to its cleavage and subsequent degradation. This process

prevents the translation of VEGF-A protein, thereby reducing its downstream effects on

angiogenesis.
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Caption: VEGF-A signaling pathway and the inhibitory action of Bevasiranib.

Experimental Protocols
The synthesis of Bevasiranib sodium for research purposes is achieved through solid-phase

synthesis of the individual RNA oligonucleotides using phosphoramidite chemistry, followed by

purification and annealing of the two complementary strands.

Synthesis of RNA Oligonucleotides
The synthesis of each RNA strand of Bevasiranib is performed on an automated DNA/RNA

synthesizer using phosphoramidite building blocks. The process involves a cycle of four

chemical reactions for each nucleotide added to the growing chain.
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Caption: Workflow for the synthesis of Bevasiranib sodium.
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Materials and Reagents:

Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside (dT).

RNA phosphoramidites (A, C, G, U) with standard protecting groups (e.g., 2'-O-TBDMS).

Deoxynucleoside phosphoramidite (dT).

Activator solution (e.g., 0.25 M DCI in acetonitrile).

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).

Oxidizing solution (Iodine in THF/water/pyridine).

Deblocking solution (3% Trichloroacetic acid in dichloromethane).

Anhydrous acetonitrile.

Ammonia/methylamine (AMA) solution for cleavage and deprotection.

Triethylamine trihydrofluoride (TEA·3HF) for removal of 2'-silyl protecting groups.

Protocol:

Solid-Phase Synthesis:

The synthesis is performed on an automated synthesizer following the standard RNA

synthesis cycle.

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-

bound nucleoside using the deblocking solution.

Coupling: The next phosphoramidite is activated by the activator solution and coupled to

the free 5'-hydroxyl group. A coupling time of 5-10 minutes is typically used for RNA

monomers.

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to

prevent the formation of deletion mutants.
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Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using the oxidizing solution.

This cycle is repeated for each nucleotide in the sequence.

Cleavage and Deprotection:

Following synthesis, the CPG support is treated with AMA solution at room temperature for

1-2 hours to cleave the oligonucleotide from the support and remove the protecting groups

from the phosphate backbone and nucleobases.

The supernatant containing the oligonucleotide is collected.

The 2'-O-TBDMS protecting groups are removed by treating the oligonucleotide with

TEA·3HF at 65°C for 2.5 hours.

Purification:

The crude single-stranded RNA oligonucleotides are purified by high-performance liquid

chromatography (HPLC). Ion-pair reversed-phase HPLC is a common method.

A typical purification might use a C18 column with a mobile phase gradient of acetonitrile

in a triethylammonium acetate (TEAA) buffer.

Fractions containing the full-length product are collected and pooled.

Annealing:

Equimolar amounts of the purified sense and antisense strands are mixed in an annealing

buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium

acetate).

The mixture is heated to 95°C for 5 minutes and then slowly cooled to room temperature

to allow for the formation of the double-stranded siRNA.

Characterization
The final Bevasiranib sodium product should be characterized to ensure its identity and purity.
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Methods:

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser

desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of

the individual strands and the duplex.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the

purity of the final product.

UV Spectrophotometry: The concentration of the siRNA is determined by measuring its

absorbance at 260 nm.

Analysis Expected Result

Mass Spectrometry (Sense Strand)
Observed mass should match the calculated

mass.

Mass Spectrometry (Antisense Strand)
Observed mass should match the calculated

mass.

HPLC Purity >95%

Concentration (A₂₆₀)
Determined using the calculated extinction

coefficient.

Conclusion
The synthesis of Bevasiranib sodium for research purposes is a multi-step process that

requires expertise in solid-phase oligonucleotide synthesis and purification techniques. The

protocols outlined in this document provide a framework for the successful synthesis and

characterization of this important research tool. Adherence to these protocols and rigorous

quality control are essential to obtain high-purity Bevasiranib sodium suitable for in vitro and

in vivo studies of VEGF-A gene silencing.

To cite this document: BenchChem. [Synthesizing Bevasiranib Sodium for Research:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858692#how-to-synthesize-bevasiranib-sodium-
for-research-purposes]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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